N-Cyclopropyl-5-iodopyrimidin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
1356055-13-4 |
|---|---|
Molecular Formula |
C7H8IN3 |
Molecular Weight |
261.06 g/mol |
IUPAC Name |
N-cyclopropyl-5-iodopyrimidin-4-amine |
InChI |
InChI=1S/C7H8IN3/c8-6-3-9-4-10-7(6)11-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) |
InChI Key |
SOCCLNSNDPVRCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=NC=C2I |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of N Cyclopropyl 5 Iodopyrimidin 4 Amine
Reactivity of the Pyrimidine (B1678525) Core
The pyrimidine ring, a diazine heterocycle, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms at positions 1 and 3. This electronic characteristic fundamentally governs its reactivity towards both nucleophiles and electrophiles.
Nucleophilic Aromatic Substitution Reactions
The electron-poor nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks an electron-deficient carbon atom, leading to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the expulsion of a leaving group.
For N-Cyclopropyl-5-iodopyrimidin-4-amine, the positions most activated towards nucleophilic attack are C-2, C-4, and C-6. However, the reactivity is significantly modulated by the existing substituents. The C-4 position is occupied by a strong electron-donating amino group, which generally disfavors nucleophilic attack at that position. While the iodide at C-5 is a halogen, its primary role in this context is not as a typical SNAr leaving group from an unsubstituted carbon, but rather as a handle for cross-coupling reactions (see Section 3.3).
Theoretical studies and experimental evidence on related substituted pyrimidines suggest that SNAr reactions on this core are plausible if a suitable leaving group were present at the C-2 or C-6 positions. Recent computational work has also proposed that many SNAr reactions on heterocyclic systems may proceed through a concerted mechanism, where the Meisenheimer complex represents a transition state rather than a true intermediate, particularly with good leaving groups like chlorides or bromides. nih.gov
Electrophilic Substitution Reactions
Generally, the pyrimidine ring is highly deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the two ring nitrogen atoms. wikipedia.org However, the reactivity can be dramatically enhanced by the presence of strong electron-donating groups.
In this compound, the N-cyclopropylamino group at the C-4 position is a powerful activating group. byjus.com It directs electrophiles to the ortho and para positions. In the pyrimidine ring, this corresponds to the C-5 position (ortho). This activating effect is strong enough to overcome the inherent deactivation of the ring, making the C-5 position the primary site for electrophilic attack. The synthesis of the title compound itself relies on this principle, where the precursor, N-cyclopropylpyrimidin-4-amine, undergoes regioselective iodination at the C-5 position. smolecule.com This iodination is a classic example of an electrophilic aromatic substitution reaction. Various reagents can be employed for the iodination of activated pyrimidine rings. nih.govnih.govsemanticscholar.org
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Iodine monochloride (ICl) | Methanol (B129727), 50°C | Highly effective and regioselective for the C-5 position. |
| N-Iodosuccinimide (NIS) | Acetic acid or DMF, 50-70°C | A milder alternative to ICl, often used for sensitive substrates. |
| Iodine (I₂) / Silver Nitrate (B79036) (AgNO₃) | Solvent-free, mechanical grinding | A green chemistry approach that avoids toxic reagents and harsh acidic conditions. semanticscholar.org |
Reactivity of the Cyclopropyl (B3062369) Substituent
Ring Strain and Chemical Transformations
The cyclopropane (B1198618) ring is characterized by significant ring strain, a combination of angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain (eclipsed C-H bonds). wikipedia.orglibretexts.org This stored energy, estimated to be around 28 kcal/mol, makes the ring susceptible to opening under various conditions, providing a driving force for unique chemical transformations. acs.org
For N-cyclopropylamines, a common pathway involves single-electron transfer (SET) from the nitrogen atom to generate a nitrogen radical cation. This initial oxidation is often followed by a rapid and irreversible cleavage of the cyclopropane ring. acs.orgresearchgate.net This ring-opening relieves the strain and results in the formation of a more stable iminium distonic radical cation. This reactive intermediate can then engage in a variety of downstream reactions, including intramolecular cyclization or intermolecular reactions with other species. researchgate.net While specific studies on this compound are limited, this known reactivity pattern for N-cyclopropylanilines and other cyclopropylamines suggests a potential for such transformations under oxidative conditions. acs.org Other ring-opening reactions of cyclopropylamines can be promoted by electrophiles or Lewis acids. nih.govresearchgate.net
Cycloaddition Reactions (Theoretical Perspectives)
The unique electronic structure of the cyclopropylamine (B47189) moiety suggests its potential participation in cycloaddition reactions. The ring-opening of cyclopropylamines upon oxidation can generate a 1,3-dipole equivalent, which can then undergo cycloaddition with a suitable dipolarophile, such as an olefin. nih.gov
From a theoretical standpoint, visible-light photocatalysis has emerged as a powerful tool for initiating such transformations. nih.gov In this scenario, a photoexcited catalyst oxidizes the cyclopropylamine, triggering the ring-opening to form the key radical cation intermediate. This intermediate can then add to an alkene in a stepwise fashion, ultimately leading to a [3+2] cycloaddition product, typically a cyclopentane (B165970) derivative. nih.gov DFT calculations have been used to study the mechanisms of such cycloadditions, confirming the feasibility of these pathways. rsc.org While experimental data for this compound in such reactions is not available, the general principle has been demonstrated for other N-aryl cyclopropylamines, suggesting a plausible, albeit theoretical, reaction pathway for this compound. nih.govrsc.orgnih.govresearchgate.net
Reactivity of the C-5 Iodide
The carbon-iodine bond at the C-5 position is arguably the most versatile functional handle on the molecule for synthetic elaboration. Aryl iodides are excellent substrates for a wide array of transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity order for aryl halides in these reactions is typically I > Br > OTf >> Cl. wikipedia.org
Key reactions involving the C-5 iodide include:
Suzuki-Miyaura Coupling: This reaction uses a palladium catalyst to couple the aryl iodide with an organoboron species (boronic acid or ester), forming a new C-C bond. It is widely used to synthesize biaryl compounds. Studies on 5-iodopyrimidines have shown they are highly reactive partners in Suzuki couplings. researchgate.netnih.govmdpi.com
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the aryl iodide with a terminal alkyne, creating an arylethynyl moiety. The reaction is known for its mild conditions and high efficiency, and it has been successfully applied to 5-iodopyrimidine (B189635) nucleotides. nih.govwikipedia.orglibretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling the aryl iodide with a primary or secondary amine. It is a powerful method for synthesizing complex aromatic amines and has largely replaced harsher classical methods. wikipedia.orglibretexts.orgyoutube.com
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂, phosphine (B1218219) ligand, base (e.g., K₂CO₃, K₃PO₄) | 5-Aryl-pyrimidin-4-amine |
| Sonogashira | R-C≡C-H | Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N, DIPA) | 5-Alkynyl-pyrimidin-4-amine |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ or Pd(OAc)₂, phosphine ligand (e.g., XPhos, BINAP), strong base (e.g., NaOtBu) | 5-(N,N-Disubstituted)-pyrimidin-4-amine |
Cross-Coupling Reactions (e.g., Suzuki Coupling)
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. For this compound, the iodine atom on the pyrimidine ring serves as an excellent electrophilic partner for such transformations. The general mechanism proceeds through a well-established catalytic cycle involving a palladium(0) species. This cycle consists of three primary steps: oxidative addition of the aryl iodide to the Pd(0) center, transmetalation of the organic group from an organoboron reagent to the palladium(II) complex, and reductive elimination to form the new biaryl compound and regenerate the Pd(0) catalyst. libretexts.org
The C5-iodo bond in pyrimidine systems is known to be particularly reactive in these couplings due to the electron-deficient nature of the pyrimidine ring, which facilitates the initial oxidative addition step. researchgate.net Various palladium catalysts, bases, and solvent systems can be employed to couple this compound with a range of aryl- and heteroarylboronic acids or their corresponding esters. nih.govmdpi.comresearchgate.net
Below is a table summarizing typical conditions for Suzuki-Miyaura reactions involving substrates analogous to 4-amino-5-iodopyrimidines, which are applicable to the title compound.
| Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | Good | mdpi.comresearchgate.net |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 80-85 | researchgate.net |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (7) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | Moderate-Good | mdpi.com |
| Pyridine-3-boronic acid pinacol (B44631) ester | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | Good | mdpi.com |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful method for converting organic halides into highly reactive organometallic reagents. wikipedia.org This reaction is particularly rapid for aryl iodides compared to bromides or chlorides, following the general reactivity trend I > Br > Cl. wikipedia.org For this compound, treatment with a strong organometallic base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures can induce a rapid exchange of the iodine atom for a lithium atom.
This process generates a lithiated pyrimidine species, which is a potent nucleophile capable of reacting with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides). However, a significant competing reaction is the deprotonation of the secondary amine (N-H) proton, which is also acidic. The outcome of the reaction—halogen-metal exchange versus deprotonation—is often kinetically controlled. wikipedia.org There is evidence to suggest that halogen-metal exchange can be faster than the deprotonation of even relatively acidic protons, especially at very low temperatures. ias.ac.inias.ac.in The choice of reagent and conditions is therefore critical to direct the reaction toward the desired pathway.
The table below outlines the potential outcomes of reacting this compound with common organometallic reagents.
| Reagent | Typical Conditions | Primary Outcome | Subsequent Reaction | Reference |
|---|---|---|---|---|
| n-Butyllithium (1 equiv.) | THF, -78 °C | Competition between exchange and deprotonation | Trapping of lithiated species or quenching of anion | wikipedia.orgias.ac.in |
| n-Butyllithium (2 equiv.) | THF, -78 °C | Deprotonation followed by halogen-metal exchange | Formation of a dianion, subsequent reaction with electrophiles | researchgate.net |
| Isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) | THF, 0 °C to RT | Halogen-magnesium exchange | Formation of a Grignard reagent, reaction with electrophiles | researchgate.net |
Reaction Mechanism Elucidation
Computational Studies of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the mechanisms of complex organic reactions. For the reactions involving this compound, DFT calculations can be used to map the potential energy surfaces of the reaction pathways, identify the structures of transition states and intermediates, and calculate the activation energy barriers for each elementary step. scispace.comresearchgate.net
In the context of the Suzuki-Miyaura reaction, DFT studies have been instrumental in refining the understanding of the catalytic cycle. nih.gov Calculations can compare the energetics of different pathways, such as those involving monoligated Pd(0)L or bisligated Pd(0)L₂ species in the initial oxidative addition step. scispace.com Studies on aryl iodides have shown that the oxidative addition can be nearly barrierless, depending on the ligand and substrate. researchgate.net The electronic nature of substituents on the aryl halide influences the reaction energetics; electron-withdrawing groups generally make the oxidative addition more exergonic. scispace.com
For halogen-metal exchange, computational models can help dissect the proposed mechanisms, including pathways involving a four-centered transition state or the formation of an intermediate "ate" complex. princeton.edu These studies allow for a detailed, atomistic-level understanding that complements experimental observations.
Experimental Mechanistic Investigations
Experimental studies are crucial for validating proposed reaction mechanisms. For this compound, the N-cyclopropyl group itself can act as a powerful mechanistic probe. The high strain energy of the cyclopropane ring makes it susceptible to ring-opening under certain conditions, particularly following a one-electron oxidation of the adjacent nitrogen atom to form a radical cation.
If a reaction proceeds via a single-electron transfer (SET) mechanism, the resulting amine radical cation could undergo rapid, irreversible cleavage of the cyclopropyl ring. The detection of ring-opened side products would provide strong experimental evidence for a radical-based pathway, as opposed to a purely polar, two-electron mechanism where the cyclopropyl group would be expected to remain intact.
Furthermore, evidence for radical involvement in cross-coupling reactions can sometimes be gathered through trapping experiments or the use of radical clocks. nih.gov In some nickel-catalyzed Suzuki-Miyaura couplings, a radical chain mechanism has been established, highlighting that non-traditional pathways can be operative. nih.gov Kinetic studies, such as determining the reaction order with respect to each reactant and catalyst component, can also provide fundamental data to support or refute a proposed mechanism.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule. For N-Cyclopropyl-5-iodopyrimidin-4-amine, ¹H and ¹³C NMR are the primary methods for determining its proton and carbon frameworks, respectively.
¹H NMR Analysis for Proton Environments
While specific experimental data for this compound is not widely available in public literature, the expected proton NMR (¹H NMR) spectrum can be predicted based on its molecular structure. The spectrum would exhibit distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the cyclopropyl (B3062369) group, and the amine group.
The pyrimidine ring contains two aromatic protons. The proton at the 2-position and the proton at the 6-position would appear as singlets in the aromatic region of the spectrum, typically between δ 8.0 and 8.5 ppm. The exact chemical shifts would be influenced by the electronic effects of the iodo and amino substituents.
The cyclopropyl group would give rise to a more complex set of signals. The single proton attached to the nitrogen atom (the methine proton) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons on the cyclopropyl ring are diastereotopic and would be expected to appear as two distinct multiplets in the aliphatic region of the spectrum, generally between δ 0.5 and 1.0 ppm.
The proton on the amine group (NH) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 (pyrimidine) | 8.0 - 8.5 | Singlet |
| H-6 (pyrimidine) | 8.0 - 8.5 | Singlet |
| CH (cyclopropyl) | 2.5 - 3.0 | Multiplet |
| CH₂ (cyclopropyl) | 0.5 - 1.0 | Multiplet |
| NH (amine) | Variable | Broad Singlet |
¹³C NMR Analysis for Carbon Frameworks
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the unique carbon atoms in the pyrimidine and cyclopropyl moieties.
The pyrimidine ring has four carbon atoms. The carbon atom bonded to the iodine (C-5) would be found at a relatively low field, while the other three carbons (C-2, C-4, and C-6) would appear in the typical aromatic region for nitrogen-containing heterocycles. The C-4 carbon, attached to the amino group, would be significantly shielded.
The cyclopropyl group has two distinct carbon environments: the methine carbon (CH) and the two equivalent methylene carbons (CH₂). These would appear in the aliphatic region of the spectrum, with the methine carbon at a lower field than the methylene carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (pyrimidine) | 150 - 160 |
| C-4 (pyrimidine) | 155 - 165 |
| C-5 (pyrimidine) | 80 - 90 |
| C-6 (pyrimidine) | 150 - 160 |
| CH (cyclopropyl) | 20 - 30 |
| CH₂ (cyclopropyl) | 5 - 15 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode ESI-MS, the compound would be expected to be detected as the protonated molecule, [M+H]⁺. This would allow for the direct determination of the compound's monoisotopic mass.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. For this compound (C₇H₈IN₃), HRMS would be able to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of iodine, with its characteristic isotopic pattern, would also be observable in the mass spectrum. Fragmentation patterns observed in the MS/MS spectrum would further help to confirm the structure by showing the loss of the cyclopropyl group or other characteristic fragments.
Infrared (IR) Spectroscopy
The N-H stretching vibration of the secondary amine is anticipated to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclopropyl and pyrimidine rings are expected in the 2850-3100 cm⁻¹ range. The C=N and C=C stretching vibrations within the pyrimidine ring would likely produce a series of complex bands in the 1400-1650 cm⁻¹ region. The C-N stretching vibration of the amine group is typically observed between 1250 and 1350 cm⁻¹. Finally, the C-I stretching vibration is expected to be found in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Secondary Amine (N-H) | 3300 - 3500 | Stretch |
| Aromatic/Cyclopropyl C-H | 2850 - 3100 | Stretch |
| Pyrimidine Ring (C=N, C=C) | 1400 - 1650 | Stretch |
| C-N | 1250 - 1350 | Stretch |
| C-I | 500 - 600 | Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heteroaromatic compounds like this compound, the principal electronic transitions are typically π → π* and n → π*.
Specific experimental UV-Vis spectral data for this compound has not been detailed in the available scientific literature. However, based on the pyrimidine chromophore, it is expected to exhibit strong absorption bands in the UV region. Pyrimidine itself shows absorption maxima around 243 nm. The presence of substituents, such as the amino group (an auxochrome) and the iodine atom, is expected to cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity). The cyclopropyl group is not expected to significantly contribute to the UV-Vis absorption in this context.
Table 2: Expected UV-Vis Absorption Characteristics for this compound
| Chromophore | Expected Transition | Predicted λmax (nm) |
| Substituted Pyrimidine Ring | π → π | > 243 |
| Substituted Pyrimidine Ring | n → π | Longer wavelength, lower intensity |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, crystallographic data for closely related pyrimidine derivatives provide valuable insights into the likely solid-state conformation.
For instance, the crystal structure of 5-Iodopyrimidin-2-amine reveals an orthorhombic crystal system. nih.gov In this related structure, intermolecular N—H···N hydrogen bonds are a key feature, connecting the molecules into polymeric tapes. nih.gov Similarly, the crystal structure of 5-Bromo-2-chloropyrimidin-4-amine also demonstrates the prevalence of N—H···N hydrogen bonding, leading to the formation of inversion dimers.
Based on these analogous structures, it can be inferred that the solid-state structure of this compound would also be significantly influenced by hydrogen bonding involving the amino group and the nitrogen atoms of the pyrimidine ring. The pyrimidine ring itself is expected to be essentially planar. The orientation of the cyclopropyl group relative to the pyrimidine ring would be a key conformational feature determined by steric and electronic factors.
Table 3: Crystallographic Data for an Analogous Compound: 5-Iodopyrimidin-2-amine
| Parameter | Value |
| Chemical Formula | C₄H₄IN₃ |
| Crystal System | Orthorhombic |
| a (Å) | 7.9088 (7) |
| b (Å) | 8.3617 (10) |
| c (Å) | 18.3821 (16) |
| V (ų) | 1215.6 (2) |
| Z | 8 |
Data from the crystallographic study of 5-Iodopyrimidin-2-amine. nih.gov
Biological Activities and Molecular Interactions in Vitro Studies
Enzyme Inhibition Profiles
N-Cyclopropyl-5-iodopyrimidin-4-amine belongs to the 2,4,5-trisubstituted pyrimidine (B1678525) class of compounds, a scaffold known for its interaction with a range of enzymatic targets. The biological activity is largely attributed to the pyrimidine core, which can act as a hinge-binding motif in many ATP-binding sites of kinases, while the substituents at the C2, N4, and C5 positions dictate potency and selectivity.
The N-cyclopropyl and 5-iodo substitutions are critical features that influence the inhibitory potential of this compound against various protein kinases.
ULK1/ULK2 Inhibition: Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2 are key regulators of autophagy initiation. Research into next-generation ULK inhibitors has utilized the pyrimidine scaffold as a foundation. A focused biochemical screen of 2,4,5-trisubstituted pyrimidines identified analogs of this compound as promising candidates for optimization. nih.gov
Specifically, a structurally similar compound, N-cyclopropyl-5-(trifluoromethyl)pyrimidin-4-amine, demonstrated potent dual inhibition of ULK1 and ULK2. Structural studies suggest that halogen atoms or trifluoromethyl groups at the 5-position of the pyrimidine ring are positioned into a back pocket of the ULK1/2 active site, which is a key interaction for high potency. nih.gov While the specific IC50 value for the 5-iodo variant is not provided, the data for its trifluoromethyl counterpart are significant.
Interactive Data Table: ULK1/ULK2 Inhibition by an Analog
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| N-cyclopropyl-5-(trifluoromethyl)pyrimidin-4-amine (Analog) | ULK1 | 240 |
| ULK2 | 110 |
Other Kinases (CDK5/p25, CK1delta/epsilon, GSK-3alpha/beta, Dyrk1A): A study on a different class of pyrimidine derivatives, specifically 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amines, evaluated their inhibitory activity against a panel of four protein kinases. mdpi.com This research identified compounds with micromolar and submicromolar IC50 values against Casein Kinase 1 (CK1δ/ε) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). mdpi.com However, all tested compounds in this particular fused tricyclic series were found to be inactive against Cyclin-dependent kinase 5 (CDK5/p25) and Glycogen synthase kinase 3 (GSK3α/β). mdpi.com No specific data is available for this compound against this panel of kinases.
Cyclooxygenase (COX) enzymes are key in the inflammatory pathway. While various heterocyclic scaffolds, including pyrimidines, have been developed as selective COX-2 inhibitors, there is no specific published research demonstrating the direct inhibitory activity of this compound against COX-2. aatbio.com
Dihydrofolate reductase is a critical enzyme in folate metabolism, and its inhibition can halt DNA synthesis and cell growth. The pyrimidine scaffold is a well-established core for DHFR inhibitors. A close analog, N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine, has been specifically noted for its potential inhibitory effects on DHFR enzymes. smolecule.com The addition of the 6-methyl group can influence binding interactions, but the core this compound structure is suggested to interact effectively with the enzyme's active site. smolecule.com Quantitative inhibition data for the title compound without the 6-methyl group is not currently available.
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a key target in research for Alzheimer's disease. A review of known BACE-1 inhibitors indicates that the scaffolds are typically distinct from the aminopyrimidine structure of the subject compound. Currently, there is no available literature to suggest that this compound possesses BACE-1 inhibitory activity.
Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are transcription factors that play crucial roles in inflammatory and immune responses. Their activity is regulated by complex signaling cascades often involving upstream kinases. While some pyrimidine derivatives have been investigated as inhibitors of NF-κB and AP-1 mediated gene expression, these compounds are structurally distinct from this compound. mdpi.com No direct studies on the effect of this compound on these transcription factors have been reported.
Modulation of Inflammatory Pathways
The potential for this compound to modulate inflammatory pathways is inferred from its activity against related enzyme targets. Inhibition of kinases like ULK1/2 can impact inflammation through the regulation of autophagy, a process intertwined with inflammatory signaling. Furthermore, the structural similarities to compounds targeting p38 MAP kinase, a key enzyme in inflammation, suggest a potential, though unconfirmed, role in this area. nih.gov However, without direct evidence of inhibition of key inflammatory mediators like COX-2 or specific signaling pathways like NF-κB, the role of this compound in modulating inflammation remains speculative.
Suppression of Prostaglandin E2 (PGE2) Generation
Prostaglandin E2 (PGE2) is a principal mediator of inflammation. The capacity of compounds to suppress PGE2 production is a key indicator of potential anti-inflammatory activity. While pyrimidine derivatives are a class of compounds investigated for such properties, specific studies detailing the effect of this compound on PGE2 generation were not identified in a review of the available literature.
Table 1: Effect of this compound on PGE2 Generation No data available from reviewed sources.
| Assay System | Cell Type | Treatment Concentration | % Inhibition of PGE2 |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Inhibition of Nitric Oxide (NO) Generation
Nitric oxide (NO) is a signaling molecule with a dual role in physiology and pathology. Overproduction by inducible nitric oxide synthase (iNOS) is associated with inflammatory conditions, making iNOS a target for therapeutic inhibitors. mdpi.com Although compounds containing a cyclopropyl (B3062369) ring have been synthesized and evaluated as inhibitors of nitric oxide synthase, nih.gov specific data quantifying the inhibitory effect of this compound on NO generation in vitro are not presently available in the scientific literature.
Cytokine Modulation (e.g., IL-2, IL-8)
Cytokines such as Interleukin-2 (IL-2) and Interleukin-8 (IL-8) are key regulators of the immune response. Modulating their production is a significant area of research for immunomodulatory agents. A comprehensive search of scientific databases did not yield specific studies that evaluated the effect of this compound on the production or secretion of IL-2 or IL-8 in vitro.
Receptor Binding and Activation Studies
Understanding how a compound interacts with specific cellular receptors is fundamental to characterizing its pharmacological profile. This includes binding to G protein-coupled receptors and Toll-like receptors, which are critical components of cellular signaling and innate immunity.
G Protein-Coupled Receptors (e.g., P2Y6 Receptor)
The P2Y6 receptor is a G protein-coupled receptor involved in various physiological processes, and it is a target for nucleotide-like compounds. There is no specific research available from the conducted searches that characterizes the binding affinity or activation potential of this compound for the P2Y6 receptor.
Toll-like Receptors (e.g., TLR7 Agonism)
Toll-like Receptor 7 (TLR7) is an innate immune receptor that, when activated, triggers immune responses, making TLR7 agonists a promising class of molecules for immunotherapy. nih.govnih.gov The pyrimidine scaffold is a core structure in some molecules designed as TLR7 agonists. nih.gov However, specific in vitro data defining the agonistic activity of this compound at the TLR7 receptor, such as EC50 values from reporter assays, are not detailed in the available literature.
Table 2: TLR7 Agonist Activity of this compound No data available from reviewed sources.
| Cell Line | Reporter Assay | EC50 (nM) |
| Data Not Available | Data Not Available | Data Not Available |
Anti-Proliferative Effects in Cancer Research Models (in vitro)
A key strategy in oncology research is the identification of compounds that can inhibit the growth of cancer cells. The 4-amino-pyrimidine structure is a scaffold that has been explored for anti-proliferative properties in various cancer research models. nih.gov Despite the interest in this class of compounds, specific studies quantifying the anti-proliferative effects of this compound against a panel of cancer cell lines were not found. Data, such as IC50 values for specific cell lines like MCF-7 (breast cancer), are therefore not available. nih.gov
Table 3: In Vitro Anti-Proliferative Activity of this compound No data available from reviewed sources.
| Cell Line | Cancer Type | IC50 (µM) |
| Data Not Available | Data Not Available | Data Not Available |
Activity against Specific Cancer Cell Lines (e.g., MCF-7, PA1, HeLa, HepG2)
Derivatives of pyrimidine have demonstrated notable cytotoxic effects against a range of cancer cell lines. For instance, novel pyrimidine and pyrimidopyrimidine analogs have been assessed for their in vitro cytotoxic activities against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HepG2) cell lines. nih.gov Certain compounds within these series exhibited significant cytotoxic activities, with IC50 values comparable to the reference drug doxorubicin (B1662922) across the studied cancer cell lines, while showing good safety profiles on normal human lung fibroblast cell lines. nih.gov
Specifically, in the context of breast cancer, a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against MCF-7 and MDA-MB-231 cell lines. nih.gov One compound, in particular, showed a potent antiproliferative effect on the MCF-7 cell line with an IC50 of 4.3 ± 0.11 µg/mL. nih.gov Another compound demonstrated a high selective index for MCF-7 cells. nih.gov
Furthermore, newly designed thiophene (B33073) and thieno[2,3-d]pyrimidine (B153573) derivatives have been evaluated for their antiproliferative effects against MCF-7 and HepG2 cell lines, with some compounds showing higher cytotoxic effects than the reference standard. mdpi.com Similarly, pyrazolo[1,5-a] pyrimidine derivatives have shown potential cytotoxic effects on MCF-7 and HepG2 cancer cells. ekb.eg Chalcone-thienopyrimidine derivatives have also been synthesized and evaluated for their cytotoxic activity against HepG2 and MCF-7 cancer cell lines. nih.gov
| Compound Type | Cell Line | Activity | Reference |
|---|---|---|---|
| Pyrimidopyrimidine analog | MCF-7, HepG2 | High cytotoxicity, comparable to doxorubicin | nih.gov |
| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 | IC50 = 4.3 ± 0.11 µg/mL | nih.gov |
| Thieno[2,3-d]pyrimidine derivative | MCF-7, HepG2 | Higher cytotoxicity than reference standard | mdpi.com |
| Pyrazolo[1,5-a] pyrimidine derivative | MCF-7, HepG2 | Potential cytotoxic effect | ekb.eg |
| Chalcone-thienopyrimidine derivative | HepG2, MCF-7 | Cytotoxic activity observed | nih.gov |
Cellular Mechanism of Action Studies (e.g., autophagy modulation)
Recent studies have explored the role of pyrimidine derivatives in modulating cellular processes like autophagy, which is critical for cancer cell survival and drug resistance. Pyrazolo[3,4-d]pyrimidine derivatives, which act as tyrosine kinase inhibitors, have been shown to induce autophagy in human glioblastoma cells. nih.gov The inhibition of this induced autophagy was found to enhance the anti-glioblastoma effects of these compounds, suggesting a potential combination therapy strategy. nih.gov
In pancreatic cancer, the inhibition of autophagy has been shown to create a metabolic vulnerability related to pyrimidine metabolism. researchgate.netbiorxiv.orgbiorxiv.org Cells that become resistant to autophagy inhibitors exhibit an increased reliance on pyrimidine salvage pathways. researchgate.netbiorxiv.orgbiorxiv.org This acquired dependency makes them more sensitive to pyrimidine analogues like gemcitabine. researchgate.netbiorxiv.org
Furthermore, certain thieno[2,3-d]pyrimidine derivatives have been investigated for their ability to induce both apoptosis and autophagy in cancer cells. mdpi.com One particular compound demonstrated the highest autophagic induction in HT-29, HepG2, and MCF-7 cell lines, indicating its potential to activate multiple cell death pathways. mdpi.com
Anti-Infective Potentials (in vitro)
The versatile pyrimidine core has also been a fruitful scaffold for the development of various anti-infective agents.
Antiviral Activities (e.g., HIV-1 NNRTIs)
Several pyrimidine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. The diarylpyrimidine (DAPY) family, which includes the approved drugs etravirine (B1671769) and rilpivirine, is a prominent example. nih.gov Novel DAPY derivatives have been designed to occupy both the classical NNRTI binding pocket and an adjacent site, showing excellent activity against wild-type HIV-1 and some mutant strains. nih.gov
The introduction of a cyclopropyl group has been a successful strategy in the design of NNRTIs. nih.gov Two of the five licensed NNRTIs contain a cyclopropyl group, which is thought to effectively occupy hydrophobic pockets in the reverse transcriptase enzyme. nih.govsmolecule.com Molecular modeling has been used to design novel cyclopropyl-indole derivatives that act as HIV NNRTIs and are as potent as nevirapine. nih.gov The N11-position of certain NNRTIs has been identified as key for HIV-1 RT inhibition, with smaller alkyl groups like cyclopropyl improving binding affinity. nih.gov
| Compound Type | Target | Activity | Reference |
|---|---|---|---|
| Diarylpyrimidine (DAPY) derivatives | HIV-1 Reverse Transcriptase | EC50 = 2.4–3.8 nM against WT HIV-1 | nih.gov |
| Cyclopropyl-indole derivatives | HIV-1 Reverse Transcriptase | As potent as nevirapine | nih.gov |
| Pyridinone derivatives | HIV-1 Reverse Transcriptase | EC50 of 4 nM against resistant strains | nih.gov |
Antimicrobial Activities
Pyrimidine derivatives are known to possess a broad spectrum of antimicrobial activities. innovareacademics.in Numerous studies have reported the synthesis and evaluation of pyrimidine-containing compounds against various bacterial and fungal strains. nih.govnih.govmdpi.comresearchgate.netias.ac.in The antimicrobial efficacy of these compounds is often attributed to the pyrimidine nucleus, which can be functionalized at various positions to enhance activity. innovareacademics.in For example, a series of pyrimidine derivatives showed better inhibitory action against both Gram-positive and Gram-negative bacteria compared to standard drugs like amoxicillin, ampicillin, and ciprofloxacin. researchgate.net Another study found that certain pyrimidine and pyrimidopyrimidine derivatives had strong antimicrobial effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus flavus. nih.gov
Antiparasitic Activities (e.g., against Leishmania)
The antiparasitic potential of pyrimidine derivatives has also been explored, particularly against Leishmania. A new class of pyrimido[5,4-d]pyrimidine-based compounds has been identified as having antitrypanosomal and antileishmanial activity. nih.gov One derivative, in particular, showed an IC50 of 3.13 µM against Leishmania infantum. nih.gov The activity of these compounds appears to be dependent on the substituent groups at positions C4 and C8 of the pyrimidine nucleus. nih.gov
Structure-Activity Relationship (SAR) Studies
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. researchgate.netnih.gov Structure-activity relationship (SAR) studies are therefore crucial for the rational design of more potent and selective compounds.
For a series of pyrimidine-4-carboxamides, it was found that conformational restriction of a substituent at the R2 position by introducing an (S)-3-phenylpiperidine increased inhibitory potency threefold. nih.gov Furthermore, exchanging a morpholine (B109124) group at the R3 position for a smaller and more polar (S)-3-hydroxypyrrolidine resulted in a tenfold increase in activity. nih.gov
In the context of diarylpyrimidine NNRTIs, modifications at the 5-position of the pyrimidine ring have been shown to improve antiviral activity against both wild-type and mutant HIV-1 strains. nih.gov The addition of a bromine atom at the 5-position and an amine group at the 6-position of the pyrimidine ring led to the development of etravirine, a potent NNRTI. nih.gov
The presence of a cyclopropyl group is a key feature in several potent NNRTIs, where it is believed to enhance binding to the target enzyme. nih.govsmolecule.com The conformational rigidity introduced by the cyclopropyl group can improve selectivity compared to more flexible alkyl chains. smolecule.com
Impact of Cyclopropyl Substitution on Biological Efficacy and Selectivity
The N-cyclopropyl group plays a crucial role in the biological efficacy and selectivity of pyrimidine-based inhibitors. Unlike simple alkyl or other cycloalkyl groups, the cyclopropyl moiety possesses a unique electronic character, with its C-C bonds having a higher degree of 'p' character, often described as sp²-like. nih.gov This feature can enhance the hydrogen-bonding capabilities of the adjacent amine (NH) group, leading to stronger and more specific interactions within the target's active site. nih.gov
In the development of p38α MAP kinase inhibitors, the rational substitution of an N-methoxy group with an N-cyclopropyl group led to a compound (BMS-582949) with a superior pharmacokinetic profile and greater in vivo efficacy, despite slightly lower in vitro enzymatic activity. nih.gov The cyclopropyl group's ability to improve hydrogen-bonding characteristics was key to this enhancement. nih.gov Studies on pyrazole (B372694) derivatives have also shown that bioisosteric replacement of a methyl group with a cyclopropyl group can lead to the identification of potent hit compounds. researchgate.net The rigid structure of the cyclopropyl ring can also help to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding and thus improving binding affinity.
| Compound Scaffold | N-Substituent | Target | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Pyrrolo[1,2-f] uniroma1.itsmolecule.comnih.govtriazine-6-carboxamide | N-methoxy | p38α | Potent | nih.gov |
| Pyrrolo[1,2-f] uniroma1.itsmolecule.comnih.govtriazine-6-carboxamide | N-cyclopropyl | p38α | Slightly less potent in vitro, superior in vivo | nih.gov |
| 5-aminopyrazole-4-carboxamide | N-isopropyl | RET kinase | 44 nM (wild-type) | nih.gov |
| Pyrazolopyrimidine | N-cyclopropyl | (General) | Potent hit identified | researchgate.net |
Influence of the C-5 Iodide and Other Substituents on Potency
The substituent at the C-5 position of the pyrimidine ring significantly influences the compound's potency. nih.gov The presence of a large, hydrophobic halogen atom like iodine can lead to critical interactions in the kinase hinge region or other hydrophobic pockets within the ATP-binding site. The substitution of a chloride with a bulkier iodide in certain metal-based anticancer complexes has been shown to tune antiproliferative activity and alter the mechanism of action. acs.org
In a series of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives targeting D-dopachrome tautomerase (MIF2), a bromo-substituted analogue exhibited enhanced potency (IC₅₀ = 7.2 µM) compared to its chloro-substituted counterpart (IC₅₀ = 15 µM), highlighting the positive impact of a larger halogen at this position. nih.gov While direct data for this compound was not available, this trend suggests the C-5 iodide is a key contributor to potency. The iodine atom can form strong halogen bonds or engage in favorable van der Waals interactions, displacing water molecules and increasing binding affinity.
| Compound Scaffold | C-5 Substituent | Target | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivative | -Cl (on phenyl ring) | MIF2 | 15 ± 0.8 µM | nih.gov |
| Thieno[2,3-d]pyrimidine derivative | -Br (on phenyl ring) | MIF2 | 7.2 ± 0.6 µM | nih.gov |
| Ruthenium Arene Complex | -Cl (monodentate ligand) | A2780 cancer cells | 16.2 ± 0.9 µM | acs.org |
| Ruthenium Arene Complex | -I (monodentate ligand) | A2780 cancer cells | 1.2 ± 0.2 µM | acs.org |
Role of Different Linkers and Scaffolds in Activity
The core pyrimidine structure is often incorporated into larger, fused heterocyclic systems or connected via linkers to other molecular fragments to optimize biological activity. The choice of scaffold is critical, as it orients the key binding motifs (like the N-cyclopropylamine and C-5 iodide) and can introduce additional beneficial interactions with the target protein.
| Scaffold | Example Compound | Target Kinase | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | Compound 11 | PIM-1 | 21.4 nM | nih.gov |
| Pyrimido[5,4-b]indole | Compound 1d | CK1δ/ε | 0.6 µM | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine (B1248293) | Compound 14 | CSNK2A2 | Improved 4-fold over parent | acs.org |
Bioisosteric Replacements for Enhanced Biological Profiles
Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound, various parts of the molecule can be considered for such replacements. The pyrimidine ring itself is a well-known bioisostere of purine (B94841). uniroma1.it Fused scaffolds like pyrazolopyrimidines are also considered bioisosteres of adenine. nih.gov
A notable example involves the replacement of a key amide group, which forms crucial hydrogen bonds, with a 1,2,4-triazole (B32235) ring in a series of pyrazolo[1,5-a]pyrimidine inhibitors. acs.org Crystallographic evidence confirmed that the triazole successfully mimicked the hydrogen bonding pattern of the original amide while improving potency against the target kinase (CSNK2A2) by four-fold. acs.org Similarly, replacing a purine scaffold in the well-known CDK inhibitor roscovitine (B1683857) with a pyrazolo[4,3-d]pyrimidine bioisostere resulted in a novel compound with greater anticancer activity. nih.govacs.org These examples demonstrate that strategic bioisosteric replacements within the broader class of pyrimidine-based compounds can lead to significantly enhanced biological profiles.
| Original Scaffold/Group | Bioisosteric Replacement | Result | Reference |
|---|---|---|---|
| Amide Group | 1,2,4-Triazole | 4-fold improvement in CSNK2A2 activity | acs.org |
| Purine (in Roscovitine) | Pyrazolo[4,3-d]pyrimidine | Exceeded anticancer activities of parent compound | nih.govacs.org |
| Methyl Group | Cyclopropyl Group | Identification of a potent hit compound | researchgate.net |
| Pyrazolopyrimidine | 5-Aminopyrazole-4-carboxamide | Enhanced metabolic stability | nih.gov |
Investigation of Off-Target Effects (Experimental Approaches)
A critical aspect of developing kinase inhibitors is determining their selectivity, as off-target effects can lead to toxicity or unexpected biological outcomes. acs.orgnih.gov Several experimental approaches are employed to investigate the off-target profile of compounds like this compound.
The most common method is in vitro kinase profiling , where the inhibitor is screened against a large panel of kinases, often representing a significant portion of the human kinome (e.g., over 400 distinct kinases). acs.orgreactionbiology.com These assays measure the IC₅₀ value (the concentration required to inhibit 50% of a kinase's activity) for each kinase, providing a comprehensive selectivity profile. reactionbiology.com Heatmaps are often generated from this data to visualize the inhibitor's binding promiscuity. researchgate.net
Another approach involves affinity-based methods . Techniques like chemical proteomics use affinity matrices, such as "Kinobeads," which are immobilized, broad-spectrum kinase inhibitors that capture a large fraction of the kinome from a cell lysate. acs.org By comparing which kinases are captured in the presence versus absence of the test compound, one can identify its direct targets.
Cell-based assays provide a more physiologically relevant context for assessing off-target effects. reactionbiology.com These can include:
Functional Assays: Measuring the compound's effect on various cellular signaling pathways.
Biomarker Studies: Identifying and measuring biomarkers that indicate engagement with known off-targets. reactionbiology.com
Live-Cell Imaging: Observing the real-time effects of the compound on kinase activity within living cells. reactionbiology.com
Finally, binding assays , such as Time-Resolved Fluorescence Energy Transfer (TR-FRET), can be configured to measure not just binding affinity (IC₅₀) but also binding kinetics (k-on/k-off rates). thermofisher.com A slow off-rate (low k-off) can lead to a long residence time of the drug on its target, which can be beneficial for on-target efficacy but may also prolong off-target effects. thermofisher.com
Future Directions and Research Perspectives
Emerging Synthetic Methodologies for N-Cyclopropyl-5-iodopyrimidin-4-amine Analogs
The synthesis of complex molecules like this compound and its derivatives is continuously evolving. Researchers are moving beyond traditional methods to embrace more efficient, sustainable, and versatile synthetic strategies. These emerging methodologies are crucial for rapidly generating diverse libraries of analogs for biological screening.
Advanced Palladium-Catalyzed Coupling Reactions: Palladium-catalyzed cross-coupling reactions remain a cornerstone for C-N and C-C bond formation in pyrimidine (B1678525) chemistry. internationaljournalcorner.com Modern advancements focus on increasing efficiency and selectivity. Microwave-assisted organic synthesis (MAOS), for instance, can dramatically reduce reaction times and improve yields in challenging coupling steps. internationaljournalcorner.cominternationaljournalcorner.com The development and application of specialized ligands, such as Xantphos, allow for greater control over the regioselectivity of amination reactions, which is critical when multiple reactive sites are present on the pyrimidine ring. nih.gov Furthermore, cutting-edge research into palladium-catalyzed remote C-H functionalization is enabling direct arylation and olefination at the C5-position of aminopyrimidine cores, offering a highly regioselective and atom-economical route to novel analogs. rsc.org
Direct C-H Functionalization: A significant shift in synthetic strategy involves the direct functionalization of carbon-hydrogen (C-H) bonds. nih.gov This approach avoids the need for pre-functionalized starting materials (like organohalides or organometallics), leading to more efficient and environmentally friendly syntheses. For pyrimidine scaffolds, transition-metal-catalyzed C-H activation allows for the introduction of new functional groups at positions that were previously difficult to access. nih.govresearchgate.net The pyrimidine ring itself, or an adjacent group, can act as a directing group, guiding the catalyst to a specific C-H bond to ensure high regioselectivity. researchgate.netrsc.org Metal-free C-H borylation of aniline (B41778) derivatives directed by a pyrimidine group has also been demonstrated, providing a powerful method to create organoboron compounds that are versatile intermediates for further diversification. rsc.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful and green technology in organic synthesis. This method uses light to initiate chemical reactions, often under mild, room-temperature conditions. For the synthesis of pyrimidine-based structures, organic dyes like Na₂ eosin (B541160) Y can act as metal-free photocatalysts, facilitating complex cyclocondensation reactions through a direct hydrogen atom transfer (HAT) mechanism. nih.govproquest.com This approach is valued for its energy efficiency, high atom economy, and operational simplicity, aligning with the principles of sustainable chemistry. nih.gov
Flow Chemistry: Flow chemistry, where reactions are performed in continuous-flowing streams rather than in traditional batch flasks, is revolutionizing the synthesis of heterocyclic compounds. springerprofessional.demdpi.com This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, which leads to enhanced yields, cleaner reaction profiles, and improved safety, especially for highly exothermic or hazardous reactions. springerprofessional.desci-hub.se For the generation of analog libraries, flow chemistry systems can be automated and configured for multi-step sequences, telescoping multiple reactions without the need to isolate intermediates. uc.pt This makes it an ideal platform for the rapid and scalable production of diverse this compound derivatives for high-throughput screening. springerprofessional.demdpi.com
| Methodology | Key Advantages | Potential Application for Analogs |
| Advanced Pd-Catalysis | High efficiency, improved yields, high regioselectivity. internationaljournalcorner.comnih.govrsc.org | Rapid diversification at the C4-amino and C5-iodo positions. |
| Direct C-H Functionalization | Atom economy, reduced synthetic steps, novel regioselectivity. nih.govnih.gov | Introduction of functional groups directly onto the pyrimidine core. |
| Photocatalysis | Green/sustainable, mild reaction conditions, metal-free. nih.govproquest.com | Energy-efficient synthesis of complex heterocyclic ring systems. |
| Flow Chemistry | Scalability, safety, automation, process control. springerprofessional.demdpi.comsci-hub.se | Library synthesis for high-throughput screening and process development. |
Exploration of Novel Biological Targets and Therapeutic Areas
While the initial biological activities of pyrimidine derivatives are often linked to their roles as nucleic acid building blocks, the structural diversity of synthetic analogs allows them to interact with a wide range of other biological targets. nih.govcreative-proteomics.com The this compound scaffold is a "privileged structure," meaning it has the potential to bind to multiple, unrelated biological targets, making it a valuable starting point for drug discovery in various therapeutic areas.
Kinase Inhibition: The pyrimidine scaffold is a well-established core motif in the design of protein kinase inhibitors. Many approved anti-cancer drugs feature this heterocycle. Future research will likely explore the potential of this compound analogs to target specific kinases implicated in cancer and other diseases. The cyclopropyl (B3062369) and iodo groups can be systematically modified to optimize binding affinity and selectivity for the ATP-binding pocket of target kinases.
Epigenetic Targets: There is growing interest in developing small molecules that modulate the activity of epigenetic enzymes, such as histone methyltransferases, demethylases, and acetyltransferases. The pyrimidine core can serve as a scaffold to position functional groups that interact with the active sites of these enzymes. Analogs of this compound could be designed to mimic cofactors or interact with specific amino acid residues, leading to the discovery of novel epigenetic modulators for use in oncology and inflammatory diseases.
Neuropsychiatric and Neurodegenerative Disorders: Small molecules that can cross the blood-brain barrier are sought after for treating disorders of the central nervous system (CNS). The physicochemical properties of this compound analogs can be tuned to enhance brain penetration. These compounds could be evaluated for activity against CNS targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in neurotransmitter metabolism. The development of selective inhibitors for kinases involved in neurodegenerative pathways, such as those related to tauopathy, is also a promising area of investigation.
Anti-infective Agents: The pyrimidine synthesis pathway is essential for the proliferation of pathogens like bacteria, fungi, and viruses. creative-proteomics.com Molecules based on the this compound scaffold could be designed to inhibit key enzymes in the pathogen's pyrimidine metabolism, such as dihydrofolate reductase or dihydroorotate (B8406146) dehydrogenase. creative-proteomics.com The unique substitutions on the pyrimidine ring could confer selectivity for the pathogen's enzyme over the human counterpart, providing a therapeutic window.
Advanced Computational Approaches in Design and Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules and prioritizing synthetic efforts. For the this compound scaffold, a variety of in silico techniques can be applied to accelerate the discovery of potent and selective analogs.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known (e.g., from X-ray crystallography or cryo-EM), molecular docking can be used to predict how analogs of this compound will bind. These simulations can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site. This information guides the design of new derivatives with improved binding affinity and selectivity. For example, docking studies can help rationalize the optimal size and electronics of substituents on the cyclopropyl ring or replacements for the iodine atom.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, ligand-based methods can be employed. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of analogs and their biological activity. A 3D-QSAR model can generate contour maps that highlight regions of the scaffold where steric bulk, positive or negative electrostatic potential, or hydrophobic character is likely to increase or decrease activity. Pharmacophore modeling can identify the essential 3D arrangement of chemical features required for biological activity, which can then be used to search virtual libraries for new, structurally diverse compounds with the desired properties.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex, simulating the movements of atoms over time. This technique can be used to assess the stability of the binding mode predicted by docking and to calculate binding free energies more accurately. By observing how the ligand and protein interact and adapt to each other, researchers can gain a deeper understanding of the binding mechanism and design molecules with improved residence time or allosteric modulatory effects.
ADMET Prediction: A significant challenge in drug discovery is ensuring that a potent molecule also has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational models can predict properties such as solubility, membrane permeability, metabolic stability, and potential toxicity early in the design process. By filtering out compounds with predicted liabilities, these in silico ADMET tools help focus synthetic resources on candidates with a higher probability of success in later preclinical and clinical stages.
Integration with High-Throughput Screening and Automated Synthesis
To fully explore the potential of the this compound scaffold, a large and diverse collection of analogs must be synthesized and tested. The integration of automated synthesis with high-throughput screening (HTS) creates a powerful, closed-loop discovery engine that can rapidly identify promising new compounds.
Combinatorial Chemistry and Library Synthesis: Using the core scaffold as a template, combinatorial chemistry principles can be applied to generate large libraries of related compounds. By varying the substituents at key positions—such as the cyclopropyl group, the amine, and the C5-iodine position (which can be replaced via cross-coupling reactions)—thousands of unique derivatives can be created. Automated synthesis platforms, utilizing robotic liquid handlers and parallel reactors, can execute these reactions efficiently, purifying the products and preparing them for biological assays in a process known as diversity-oriented synthesis.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target in a miniaturized, automated format (e.g., 384- or 1536-well plates). Biochemical assays (e.g., measuring enzyme inhibition) or cell-based assays (e.g., measuring cell viability or a reporter gene) can be used to identify "hits"—compounds that show activity at a certain threshold. The data generated from HTS of an this compound analog library can quickly reveal structure-activity relationships (SAR) and identify the most promising chemical series for further optimization.
DNA-Encoded Libraries (DELs): A more advanced screening paradigm is the use of DNA-encoded libraries. In this technology, each unique small molecule in a vast library (often containing billions of compounds) is attached to a unique DNA barcode that identifies its chemical structure. The entire library is incubated with a purified protein target, and the molecules that bind are isolated. By sequencing the attached DNA barcodes, the chemical structures of the binding compounds can be identified. This technique allows for the screening of an immense chemical space to find initial hits for a novel target, which can then be resynthesized without the DNA tag for further validation and optimization. The this compound core could serve as a foundational scaffold for the construction of a DEL.
Development of Advanced Chemical Probes and Tools Based on the Compound Scaffold
Beyond their potential as therapeutic agents, molecules derived from the this compound scaffold can be developed into sophisticated chemical probes. These tools are designed to investigate biological systems, validate drug targets, and elucidate mechanisms of action, playing a crucial role in chemical biology.
Activity-Based Probes (ABPs): If an analog is found to bind covalently to its target, it can be developed into an ABP. These probes typically contain a reactive group ("warhead") that forms a permanent bond with the target protein, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and isolation. An ABP based on this scaffold could be used to identify the target protein in a complex biological sample, confirm target engagement in cells, or profile enzyme activity across different physiological states.
Photoaffinity Probes: To capture non-covalent binding interactions, photoaffinity probes can be designed. These probes are chemically inert until activated by UV light, at which point they form a covalent bond with the nearest molecule—ideally, the target protein. An analog of this compound could be functionalized with a photo-reactive group (e.g., a diazirine or an azide) and a reporter tag. This would allow researchers to "trap" the binding interaction and subsequently identify the target protein using techniques like mass spectrometry.
Fluorescent Probes: By attaching a fluorescent dye (a fluorophore) to a selective analog, a fluorescent probe can be created. Such probes are invaluable for visualizing the localization of a target protein within cells using fluorescence microscopy or for quantifying ligand-target binding in real-time using techniques like fluorescence polarization. These tools help researchers understand where a drug candidate is going in the cell and confirm that it is engaging its intended target in a living system.
Bifunctional Molecules and Degraders (PROTACs): A cutting-edge therapeutic modality involves the creation of bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs). A PROTAC is a molecule with two heads: one that binds to a target protein and another that binds to an E3 ubiquitin ligase. By bringing the two proteins together, the PROTAC induces the cell's own machinery to tag the target protein for degradation. An this compound derivative with high affinity for a specific target could be developed into the "target-binding" portion of a PROTAC, providing a powerful new way to eliminate disease-causing proteins rather than just inhibiting them.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing N-Cyclopropyl-5-iodopyrimidin-4-amine?
Answer:
The synthesis typically involves coupling reactions between 5-iodopyrimidine derivatives and cyclopropylamine. For example:
- Step 1: Halogenation of pyrimidine precursors to introduce iodine at the 5-position.
- Step 2: Nucleophilic substitution or Buchwald-Hartwig amination to attach the cyclopropylamine group .
- Key variables: Catalysts (e.g., Pd-based for cross-coupling), solvent systems (e.g., DMF or THF), and reaction temperature (60–100°C).
- Validation: Monitor reaction progress via TLC or HPLC, and purify using column chromatography or recrystallization.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Spectroscopy:
- Crystallography: Single-crystal X-ray diffraction resolves bond angles, dihedral angles, and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds in pyrimidine derivatives) .
Advanced: How can researchers optimize synthetic yield while minimizing side reactions?
Answer:
- Catalyst Screening: Test Pd(OAc)₂/XPhos or CuI/ligand systems for amination efficiency .
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may increase side reactions; mixed solvents (e.g., THF/H₂O) can improve selectivity.
- Temperature Control: Lower temperatures (e.g., 50°C) reduce decomposition but slow kinetics; microwave-assisted synthesis may accelerate reactions.
- Byproduct Analysis: Use LC-MS to identify intermediates (e.g., dehalogenated products) and adjust stoichiometry or purge steps accordingly.
Advanced: How to reconcile contradictions in reported biological activity data for pyrimidine derivatives?
Answer:
- Structural Variations: Compare substituent effects (e.g., iodine vs. chlorine at position 5) on bioactivity using SAR studies .
- Assay Conditions: Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
- Crystallographic Insights: Correlate hydrogen-bonding patterns (e.g., N–H⋯O/F interactions) with target-binding affinity .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model binding to kinases or DNA repair enzymes (e.g., PARP-1). Focus on iodine’s steric/electronic effects .
- MD Simulations: Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding).
- Pharmacophore Modeling: Identify critical features (e.g., pyrimidine N-atoms for hydrogen bonding) for lead optimization.
Advanced: How to design stability studies for this compound under varying conditions?
Answer:
- Forced Degradation: Expose to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1A guidelines). Monitor via HPLC for degradants (e.g., deiodinated products) .
- pH Stability: Test solubility and degradation in buffers (pH 1–13) to identify labile groups (e.g., cyclopropylamine cleavage in acidic conditions).
- Long-Term Storage: Use accelerated stability testing (25°C/60% RH) and correlate with Arrhenius models to predict shelf life.
Advanced: What strategies mitigate risks of nitrosamine contamination during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
